molecular formula C15H11F3O3 B7941556 6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B7941556
M. Wt: 296.24 g/mol
InChI Key: HIQVUZSSJZCKQF-UHFFFAOYSA-N
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Description

6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a trifluoromethoxy group and a methyl group attached to the biphenyl structure. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the biphenyl structure.

Scientific Research Applications

6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl-3-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different electronic properties.

    3’-(Trifluoromethoxy)biphenyl-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and interactions.

    6-Methylbiphenyl-3-carboxylic acid: Similar but lacks the trifluoromethoxy group, leading to different chemical behavior.

Uniqueness

6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the presence of both the trifluoromethoxy and methyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methyl-3-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-5-6-11(14(19)20)8-13(9)10-3-2-4-12(7-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQVUZSSJZCKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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